N'-(4-Nitrobenzylidene)dodecanohydrazide
Description
N'-(4-Nitrobenzylidene)dodecanohydrazide is a hydrazide derivative characterized by a dodecanoyl (12-carbon aliphatic chain) backbone and a 4-nitrobenzylidene substituent. The compound belongs to the hydrazone class, formed via the condensation of dodecanohydrazide with 4-nitrobenzaldehyde. Its structure features a conjugated hydrazone (–NH–N=C–) linkage, which enhances electronic delocalization and influences physicochemical properties such as solubility and reactivity.
Properties
CAS No. |
303088-25-7 |
|---|---|
Molecular Formula |
C19H29N3O3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C19H29N3O3/c1-2-3-4-5-6-7-8-9-10-11-19(23)21-20-16-17-12-14-18(15-13-17)22(24)25/h12-16H,2-11H2,1H3,(H,21,23)/b20-16+ |
InChI Key |
KFMHWYATFIENNQ-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Nitrobenzylidene)dodecanohydrazide can be synthesized through the condensation reaction between 4-nitrobenzaldehyde and dodecanohydrazide. The reaction typically involves mixing equimolar amounts of 4-nitrobenzaldehyde and dodecanohydrazide in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Nitrobenzaldehyde+Dodecanohydrazide→N’-(4-Nitrobenzylidene)dodecanohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-Nitrobenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Nitrobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Reduction: N’-(4-Aminobenzylidene)dodecanohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: More complex hydrazone derivatives.
Scientific Research Applications
N’-(4-Nitrobenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)dodecanohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects. Additionally, the hydrazide moiety can form hydrogen bonds or coordinate with metal ions, influencing its activity.
Comparison with Similar Compounds
Core Hydrazide Backbone
- Dodecanohydrazide vs. Benzohydrazide/Acetohydrazide: The dodecanoyl chain introduces significant lipophilicity, which may enhance membrane permeability in biological systems but reduce aqueous solubility. In contrast, benzohydrazides (e.g., N'-(4-nitrobenzylidene)benzohydrazide) and acetohydrazides (e.g., N'-(4-nitrobenzylidene)acetohydrazide) exhibit higher rigidity and conjugation due to aromatic or short-chain backbones, favoring crystallinity and intermolecular interactions .
Substituent Effects
- 4-Nitrobenzylidene Group : Common across analogs, the nitro group acts as a strong electron-withdrawing moiety, stabilizing the hydrazone linkage and influencing electronic spectra. Derivatives with additional substituents, such as bromo (3-bromo-N'-(4-nitrobenzylidene)benzohydrazide) or chloro (2-chloro-N'-(4-nitrobenzylidene)benzohydrazide), show altered reactivity and binding affinities due to steric and electronic effects .
- Heterocyclic Additions: Pyrazole (N'-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide) or thienopyrimidine moieties introduce heteroatoms that enhance bioactivity and modulate solubility .
Crystal Packing and Hydrogen Bonding
- Benzohydrazides/Acetohydrazides: Form extensive hydrogen-bond networks (e.g., N–H⋯O/N interactions in N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide), stabilizing crystal structures and influencing melting points (e.g., 235–238°C for carbazole derivatives) .
Antimicrobial Activity
- Benzohydrazides : 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide demonstrates moderate antimicrobial activity, attributed to nitro group-mediated disruption of microbial membranes .
- Acetohydrazides: N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide shows urease inhibition (IC₅₀ = 12.3 µM), likely due to nitro group interactions with enzyme active sites .
Antitumor Activity
- Heterocyclic Derivatives: Thienopyrimidine-acetohydrazide hybrids (e.g., compound 21 in ) exhibit potent antitumor activity (IC₅₀ < 10 µM against glioblastoma), enhanced by nitro group participation in DNA intercalation .
Comparative Efficacy
- Lipophilicity vs. Bioactivity: Longer aliphatic chains (e.g., dodecanoyl) may improve cellular uptake but could reduce target specificity compared to rigid aromatic cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
